TRPV1 Antagonist Potency — Direct Comparison with Unsubstituted Parent and Mono-Chloro Analogs
In a standardized FLIPR assay measuring inhibition of low-pH-induced TRPV1 activation in CHO-K1 cells, 2,6-dichloro-N-(2-phenylethyl)benzenesulfonamide exhibits an IC₅₀ of 1.99 µM [1]. When compared with the unsubstituted parent compound N-(2-phenylethyl)benzenesulfonamide, which shows no measurable antagonism (NE = no effect; IC₅₀ >10,000 nM) in an analogous hTRPV1 FLIPR assay at pH 5.5–6.0 [2], the 2,6-dichloro substitution converts an inactive scaffold into a low-micromolar antagonist. Furthermore, mono-halogenated phenylsulfonamide derivatives in the same assay system typically exhibit weak effects (WE classification) or IC₅₀ values above 5 µM [2], underscoring the specific contribution of the 2,6-disubstitution pattern.
| Evidence Dimension | hTRPV1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1,990 nM (1.99 µM) |
| Comparator Or Baseline | Unsubstituted N-(2-phenylethyl)benzenesulfonamide: No effect (IC₅₀ >10,000 nM). Mono-halogenated phenylsulfonamide derivatives: Weak effect or IC₅₀ >5,000 nM. |
| Quantified Difference | >5-fold improvement over no-effect baseline; at minimum ~2.5-fold over weak-effect mono-substituted analogs. |
| Conditions | Human TRPV1 expressed in CHO-K1 cells; FLIPR assay; pH 6.0–6.3 (target compound) vs. pH 5.5 (comparator panel). |
Why This Matters
The transition from inactive to active TRPV1 antagonist is conferred specifically by the 2,6-dichloro pattern, directly informing hit-to-lead and SAR procurement decisions.
- [1] BindingDB. CHEMBL3630760; IC₅₀ 1.99 µM, TRPV1 FLIPR assay. View Source
- [2] Ann J, Ki Y, et al. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorg Med Chem. 2016;24(6):1231–1240. Table 1: In vitro activity of phenylsulfonamide derivatives on hTRPV1. NE = no effect, WE = weak effect. View Source
